![molecular formula C16H12BrN3S B3849810 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B3849810.png)
4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Overview
Description
4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a useful research compound. Its molecular formula is C16H12BrN3S and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.99353 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that the compound may target enzymes or proteins essential to these organisms.
Mode of Action
It’s known that the bromoaryl group in 4-bromobenzaldehyde participates in various cross-coupling reactions, such as suzuki coupling . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antifungal activity , it may interfere with the synthesis of essential components of the fungal cell wall or disrupt key metabolic pathways.
Result of Action
, similar compounds have demonstrated significant antifungal activity. This suggests that the compound may inhibit the growth of certain fungi, potentially leading to their death.
Biological Activity
4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a hydrazone derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-bromobenzaldehyde with 4-phenyl-1,3-thiazol-2-yl hydrazine. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting multiple biological pathways.
Chemical Structure and Properties
The chemical formula of this compound is C13H12BrN3OS. It contains a bromine atom which influences its reactivity and biological interactions. The presence of the thiazole ring further enhances its potential as a bioactive compound.
The biological activity of hydrazones, including this compound, is primarily attributed to their ability to interact with various enzymes and proteins. These interactions often involve nucleophilic addition reactions where the nitrogen atom in the hydrazone acts as a nucleophile, facilitating the formation of stable derivatives that can modulate cellular processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that hydrazones can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of hydrazones have been explored in various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific IC50 values for these activities vary based on structural modifications.
3. Enzyme Inhibition
Hydrazones are also investigated for their potential as enzyme inhibitors. For instance, studies on related compounds have highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The inhibition potency is often influenced by substituents on the benzene ring.
Case Studies
Several studies have focused on the synthesis and evaluation of hydrazones for their biological activities:
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of hydrazones derived from different aldehydes and thiazoles for antimicrobial activity against standard bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on various cancer cell lines using derivatives of 4-bromobenzaldehyde hydrazone. The findings revealed that certain modifications led to increased cytotoxic effects, suggesting that structural optimization can enhance therapeutic efficacy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Applications
4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials or chemicals with desirable properties .
Biological Activities
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown that hydrazones derived from thiazole scaffolds exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to inhibit bacterial growth .
- Cytotoxic Effects: Research indicates that certain hydrazones can exhibit cytotoxicity towards cancer cell lines, making them candidates for further investigation in cancer therapy .
Medicinal Chemistry
The compound has been explored for its potential use in drug development. Its structural characteristics enable it to interact with biological targets, which can lead to the discovery of new pharmaceuticals. For example:
- Cancer Research: Compounds similar to this compound are being studied for their ability to inhibit tumor growth and metastasis .
- Anti-inflammatory Agents: Some derivatives have shown promise as anti-inflammatory agents due to their ability to modulate inflammatory pathways in cells .
Case Studies
Several studies have documented the synthesis and evaluation of hydrazones with various substituents:
These studies highlight the versatility of this compound in medicinal chemistry and its potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNREFAZMCBAEM-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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